Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is an organic compound with a molecular formula of C11H14O5 It is a derivative of phenylacetic acid and features a methoxy group at the 2 and 4 positions of the phenyl ring, as well as a hydroxy group at the alpha position relative to the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,4-dimethoxyphenyl)-2-hydroxyacetic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then subjected to distillation to purify the ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,4-dimethoxyphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,4-dimethoxyphenyl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.
Methyl 2-(2,4-dimethoxyphenyl)acetate: Lacks the hydroxy group at the alpha position.
2-(2,4-Dimethoxyphenyl)acetic acid: The free acid form without the ester group.
Uniqueness
Methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate is unique due to the presence of both methoxy and hydroxy groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O5/c1-14-7-4-5-8(9(6-7)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 |
InChI Key |
CQVBDVLVZSHCNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)O)OC |
Origin of Product |
United States |
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